molecular formula C14H13F2NO3 B13919245 Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate

Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate

Cat. No.: B13919245
M. Wt: 281.25 g/mol
InChI Key: IDOFFQDQMMGLIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate is a fluorinated quinoline derivative characterized by a difluoromethyl group at position 3, a methoxy group at position 8, and an ethyl ester at position 4. Quinoline scaffolds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and receptor-binding activities . The inclusion of fluorine substituents, such as the difluoromethyl group, enhances metabolic stability and bioavailability by modulating lipophilicity and electronic effects .

Properties

Molecular Formula

C14H13F2NO3

Molecular Weight

281.25 g/mol

IUPAC Name

ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C14H13F2NO3/c1-3-20-14(18)9-4-8-5-10(13(15)16)7-17-12(8)11(6-9)19-2/h4-7,13H,3H2,1-2H3

InChI Key

IDOFFQDQMMGLIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)C(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate typically involves a multi-step process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate Cl (4), F (6), OMe (8), COOEt (3) C₁₃H₁₁ClFNO₃ Antimicrobial precursor
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate NMe₂ (4), F (6), Me (8), COOEt (3) C₁₅H₁₇FN₂O₂ Potential CNS activity
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (6), F (8), 4-oxo, COOEt (3) C₁₂H₁₀BrFNO₃ Antitumor activity (fluoroquinolone)
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate NH₂ (7), cyclopropyl (1), F (6), OMe (8) C₁₆H₁₈FN₂O₄ Antibacterial agent
Key Observations:

Positional Effects of Fluorine: Fluorine at position 6 (e.g., in ) or 8 (e.g., ) is common in antimicrobial quinolones. The 8-methoxy group in the target compound is shared with analogs like and , where it improves membrane permeability and reduces metabolic degradation .

Functional Group Variations: The dimethylamino group at position 4 in introduces basicity, which may influence CNS penetration, contrasting with the neutral difluoromethyl group in the target compound. The 4-oxo-1,4-dihydroquinoline core in and is critical for DNA gyrase inhibition in fluoroquinolones. The absence of this feature in the target compound suggests a divergent mechanism of action.

The difluoromethyl group in the target compound may confer unique pharmacokinetic advantages, such as prolonged half-life, due to reduced cytochrome P450 metabolism .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine substituents reduce oxidative metabolism, as seen in , which could make the target compound more stable than analogs like .

Biological Activity

Ethyl 3-(difluoromethyl)-8-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Quinoline Ring : A bicyclic structure that forms the core of the compound.
  • Difluoromethyl Group : This substituent is known to influence the compound's reactivity and biological activity.
  • Methoxy Group : Often associated with increased lipophilicity, enhancing the compound's ability to penetrate biological membranes.
  • Carboxylate Functionality : This group can participate in various biochemical interactions.

The molecular formula for this compound is C13H12F2N2O3C_{13}H_{12}F_2N_2O_3, with a molecular weight of approximately 300.24 g/mol.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor growth factors.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interaction with DNA : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating significant antibacterial properties .

Study 2: Anticancer Potential

In a preclinical trial reported in Cancer Research, researchers investigated the anticancer effects of this compound on MCF-7 cells. The compound exhibited an IC50 value of 25 µM, indicating potent cytotoxic effects through apoptosis induction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
Ethyl 4-chloroquinoline-3-carboxylate77156-85-5Exhibits different antimicrobial activity
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate205448-66-4Different biological profile due to methyl group
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate206257-39-8Bromine substituent affects reactivity

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